Necrostatin-7

Catalog No.
S536923
CAS No.
351062-08-3
M.F
C16H10FN5OS2
M. Wt
371.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Necrostatin-7

CAS Number

351062-08-3

Product Name

Necrostatin-7

IUPAC Name

(5Z)-5-[[5-(4-fluorophenyl)-1H-pyrazol-4-yl]methylidene]-2-imino-3-(1,3-thiazol-2-yl)-1,3-thiazolidin-4-one

Molecular Formula

C16H10FN5OS2

Molecular Weight

371.4 g/mol

InChI

InChI=1S/C16H10FN5OS2/c17-11-3-1-9(2-4-11)13-10(8-20-21-13)7-12-14(23)22(15(18)25-12)16-19-5-6-24-16/h1-8,18H,(H,20,21)/b12-7-,18-15?

InChI Key

SMJGLNVGTJLIRV-KBEFMPHXSA-N

SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F

Solubility

Soluble in DMSO

Synonyms

Necrostatin-7; Necrostatin 7; Necrostatin7; Nec-7; Nec 7; Nec7;

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)C=C3C(=O)N(C(=N)S3)C4=NC=CS4)F

Isomeric SMILES

C1=CC(=CC=C1C2=C(C=NN2)/C=C\3/C(=O)N(C(=N)S3)C4=NC=CS4)F

Description

The exact mass of the compound Necrostatin-7 is 371.0311 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is 1. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Inhibition of RIP1 kinase activity

Necrostatin-7 acts by inhibiting the activity of Receptor-Interacting Protein Kinase 1 (RIP1) kinase. RIP1 is a crucial signaling protein involved in the execution of necroptosis. By blocking RIP1 activity, Necrostatin-7 prevents the downstream events that lead to necroptotic cell death []. This allows researchers to investigate the specific role of necroptosis in various biological processes and diseases.

Investigating cell death pathways

Necrostatin-7's ability to distinguish between necroptosis and other cell death pathways, such as apoptosis, makes it a powerful research tool. By using Necrostatin-7 in conjunction with other techniques, scientists can dissect the complex signaling cascades that determine cell fate. This information is crucial for understanding the development and progression of diseases where dysregulated cell death plays a role [].

Necrostatin-7 is a small molecule compound recognized as a necroptosis inhibitor, specifically designed to target and modulate the necroptotic pathway in cells. It is structurally distinct from other members of the necrostatin family, such as necrostatin-1, necrostatin-3, necrostatin-4, and necrostatin-5, which primarily inhibit receptor-interacting protein kinase 1. Unlike these compounds, necrostatin-7 does not inhibit receptor-interacting protein kinase 1, making it a unique tool for studying necroptosis without interfering with the kinase's activity .

Unlike other necroptosis inhibitors that target RIP1 kinase, Nec-7 acts through a different mechanism. The exact target is unknown, but it's believed to interact with an additional regulatory molecule in the necroptosis pathway []. Studies suggest it might inhibit the interaction between the RANK receptor and NFATc1, a transcription factor crucial for osteoclast differentiation.

Involving necrostatin-7 are not extensively documented in the literature, its mechanism of action is believed to involve modulation of signaling pathways that lead to programmed cell death. The compound's ability to inhibit necroptosis suggests that it may interfere with the formation of the necrosome complex, which is essential for the execution of this form of cell death .

Necrostatin-7 exhibits significant biological activity as an inhibitor of necroptosis, a regulated form of cell death that is distinct from apoptosis and necrosis. The compound has been shown to prevent cell death under conditions that typically induce necroptosis, such as tumor necrosis factor-alpha stimulation in various cell types. By selectively inhibiting this pathway, necrostatin-7 can help elucidate the role of necroptosis in various pathological conditions, including neurodegenerative diseases and cancer .

The synthesis of necrostatin-7 involves several steps that include structural modifications from earlier analogs within the necrostatin series. Although specific synthetic routes are not widely published, research indicates that modifications to existing structures can yield compounds with enhanced selectivity and potency against necroptosis. Structure-activity relationship studies have played a crucial role in optimizing its synthesis by identifying key functional groups that contribute to its biological activity .

Necrostatin-7 has potential applications in both research and therapeutic contexts:

  • Research: It serves as a valuable tool for studying the mechanisms of necroptosis and its implications in various diseases.
  • Therapeutics: Due to its ability to inhibit necroptosis without affecting apoptosis, it may be explored for therapeutic interventions in conditions where excessive cell death contributes to disease progression, such as neurodegeneration and inflammatory disorders .

Studies on necrostatin-7 have focused on its interactions with cellular pathways involved in necroptosis. Unlike other necrostatins that target receptor-interacting protein kinase 1 directly, necrostatin-7's unique profile allows it to modulate cell death pathways without direct inhibition of this kinase. This specificity makes it an important compound for dissecting the roles of different proteins in cell death signaling pathways .

Necrostatin-7 is part of a broader family of compounds known as necrostatins, which share some structural features but differ significantly in their mechanisms of action and biological effects. Below is a comparison highlighting its uniqueness:

CompoundMechanism of ActionUnique Features
Necrostatin-1Inhibits receptor-interacting protein kinase 1First identified member; widely used in research
Necrostatin-3Inhibits receptor-interacting protein kinase 1Structural modifications improve potency
Necrostatin-4Inhibits receptor-interacting protein kinase 1Similar structure to Necrostatin-1
Necrostatin-5Inhibits receptor-interacting protein kinase 1Further structural changes enhance selectivity
Necrostatin-7Does not inhibit receptor-interacting protein kinase 1Unique non-inhibitory profile; valuable for selective studies

This comparison illustrates how necrostatin-7 stands apart from other compounds in its class by providing researchers with a new avenue for exploring the complexities of programmed cell death without interference from receptor-interacting protein kinase 1 inhibition .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.4

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

371.03108047 g/mol

Monoisotopic Mass

371.03108047 g/mol

Heavy Atom Count

25

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GHS Hazard Statements

Aggregated GHS information provided by 38 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Wikipedia

Necrostatin-7

Dates

Modify: 2023-08-15
1: Fuji H, Ohmae S, Noma N, Takeiri M, Yasutomi H, Izumi K, Ito M, Toyomoto M, Iwaki S, Takemoto K, Seo S, Taura K, Hida S, Aoyama M, Ishihama Y, Hagiwara M, Takeda N, Hatano E, Iwaisako K, Uemoto S, Asagiri M. Necrostatin-7 suppresses RANK-NFATc1 signaling and attenuates macrophage to osteoclast differentiation. Biochem Biophys Res Commun. 2018 May 22. pii: S0006-291X(18)31224-5. doi: 10.1016/j.bbrc.2018.05.153. [Epub ahead of print] PubMed PMID: 29800570.
2: Ding B, Parmigiani A, Divakaruni AS, Archer K, Murphy AN, Budanov AV. Sestrin2 is induced by glucose starvation via the unfolded protein response and protects cells from non-canonical necroptotic cell death. Sci Rep. 2016 Mar 2;6:22538. doi: 10.1038/srep22538. PubMed PMID: 26932729; PubMed Central PMCID: PMC4773760.
3: Dmitriev YV, Karpov AA, Dracheva AV, Minasian SM, Chefu SG, Vasina LV, Demchenko EA, Galagudza IM. [CARDIOPROTFETIVE EFECTS OF NECROSTATIN-7 IN THE RAT MODEL OF PERMANENT CORONARY OCCLUSION]. Ross Fiziol Zh Im I M Sechenova. 2015 Apr;101(4):408-14. Russian. PubMed PMID: 26336739.
4: Zheng W, Degterev A, Hsu E, Yuan J, Yuan C. Structure-activity relationship study of a novel necroptosis inhibitor, necrostatin-7. Bioorg Med Chem Lett. 2008 Sep 15;18(18):4932-5. doi: 10.1016/j.bmcl.2008.08.058. Epub 2008 Aug 22. PubMed PMID: 18768316.

Explore Compound Types